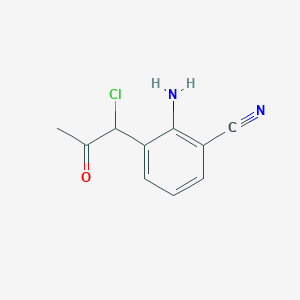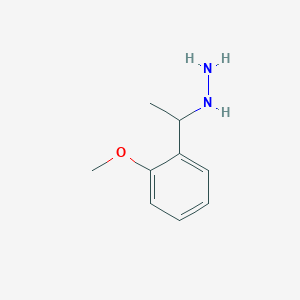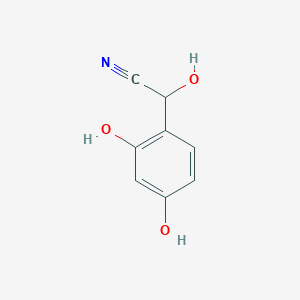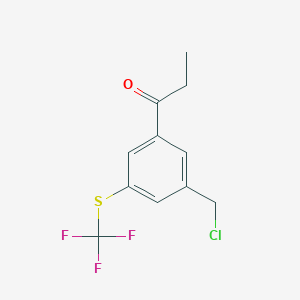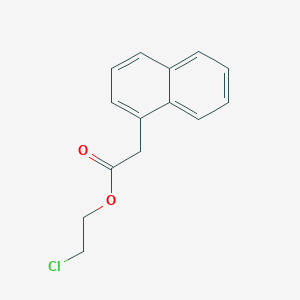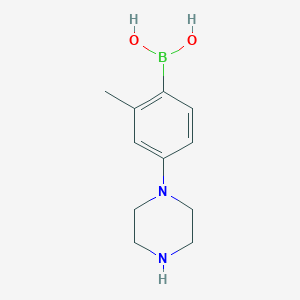
(2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties. The presence of both a boronic acid group and a piperazine ring in its structure makes it a versatile molecule for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and bases such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring.
Scientific Research Applications
(2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid has several scientific research applications:
Biology: The compound can be used to design molecules that interact with biological targets, such as enzymes or receptors.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the piperazine ring can interact with various molecular targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester
- 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester
Uniqueness
(2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a piperazine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both synthetic chemistry and biological research.
Properties
Molecular Formula |
C11H17BN2O2 |
|---|---|
Molecular Weight |
220.08 g/mol |
IUPAC Name |
(2-methyl-4-piperazin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BN2O2/c1-9-8-10(2-3-11(9)12(15)16)14-6-4-13-5-7-14/h2-3,8,13,15-16H,4-7H2,1H3 |
InChI Key |
DVHYZWOBTZILLK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCNCC2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


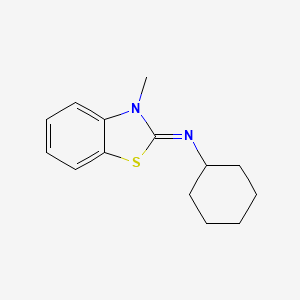
![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)

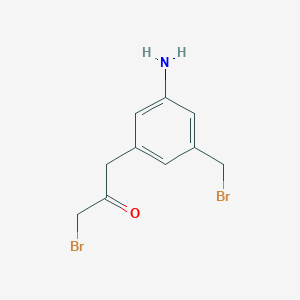
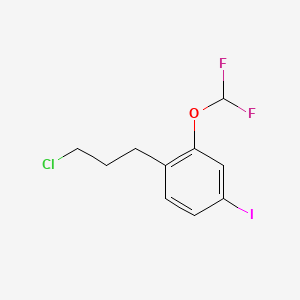


![2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B14068784.png)

